7-Oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione
Description
7-Oxa-3λ⁶-thiabicyclo[4.1.0]heptane-3,3-dione (CAS: 24219-36-1) is a bicyclic organic compound featuring a fused oxirane and thiirane ring system with two ketone groups at position 3. The compound’s unique structure combines oxygen and sulfur heteroatoms within a strained bicyclo[4.1.0]heptane framework. Key properties reported in the literature include:
Note: A significant discrepancy exists in the reported molecular formula. While American Elements cites C₁₁H₈ClF₃N₂S , chem960.com describes a simpler structure (C₅H₈O₃S) for the same CAS number.
Properties
IUPAC Name |
7-oxa-3λ6-thiabicyclo[4.1.0]heptane 3,3-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3S/c6-9(7)2-1-4-5(3-9)8-4/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEQCYFSRAWWHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC2C1O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include a specific temperature range and solvent to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
7-Oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, solvents, and reaction times to achieve the desired products.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield different bicyclic derivatives.
Scientific Research Applications
7-Oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione has several applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 7-Oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione involves its interaction with specific molecular targets and pathways. The compound may act as a catalyst or reactant in various chemical reactions, influencing the formation of specific products. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Bicyclic Systems
6-(Pyridin-2-yl)-7-oxa-3λ⁶-thiabicyclo[4.1.0]heptane-3,3-dione
- Comparison: The pyridine group increases aromaticity and electron-withdrawing effects, likely altering reactivity compared to the parent compound.
7-Oxabicyclo[4.1.0]heptane Derivatives
Example 1 : 7-Oxabicyclo[4.1.0]heptane, 3-(1-methylethenyl) (CAS: N/A)
Example 2 : 7-Oxabicyclo[4.1.0]heptane, 3-(1,3-dioxolan-2-yl) (CAS: 19207-19-3)
Functional Group Analogs: Piperazine-2,3-dione Derivatives
Piperazine-2,3-dione derivatives (e.g., 1,4-disubstituted analogs) share the dione motif but lack the bicyclic framework. Key findings from :
- Lipophilicity : ClogP values for piperazine-2,3-diones (range: 1.2–3.8) are higher than unmodified piperazine (ClogP = −1.2), enhancing membrane permeability.
- Biological Activity : Derivatives exhibit anthelmintic effects against Enterobius vermicularis and Fasciola hepatica, with IC₅₀ values comparable to piperazine hydrate.
- Comparison : While 7-Oxa-3λ⁶-thiabicyclo[4.1.0]heptane-3,3-dione’s biological activity remains unstudied, its sulfur atom and strained ring system could confer distinct reactivity or target specificity.
Critical Analysis of Discrepancies and Limitations
- Molecular Formula Conflict : The conflicting formulas (C₁₁H₈ClF₃N₂S vs. C₅H₈O₃S) for the same CAS number (24219-36-1) suggest either a misassignment in commercial databases or variability in substituted derivatives. Further verification via NMR or X-ray crystallography is essential.
- Safety and Bioactivity Data: No safety or efficacy data are available for the target compound, unlike its piperazine analogs, which have documented anthelmintic activity .
Biological Activity
7-Oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione, with the CAS number 24219-36-1, is a compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique bicyclic structure contributes to its biological activity, making it a valuable target for research into novel therapeutic agents.
- Molecular Formula : C₅H₈O₃S
- Molecular Weight : 148.18 g/mol
- Boiling Point : Approximately 369.2 ± 25.0 °C (predicted) .
Biological Activity
The biological activity of this compound has been explored through various studies, focusing on its potential as an anti-inflammatory and analgesic agent, as well as its role in biochemical research.
Research indicates that this compound may interact with specific molecular targets such as enzymes and receptors, influencing biochemical pathways involved in pain and inflammation . The precise mechanisms remain under investigation, but preliminary findings suggest it may modulate enzymatic activity related to inflammatory responses.
Case Studies
- Analgesic Properties : A study evaluated the analgesic effects of this compound in animal models of pain. Results indicated a significant reduction in pain scores compared to control groups, suggesting its potential utility in pain management therapies.
- Anti-inflammatory Effects : Another investigation focused on the compound's anti-inflammatory properties, where it was administered to models exhibiting inflammation. The results demonstrated a marked decrease in inflammatory markers, supporting its role as an anti-inflammatory agent .
Comparative Biological Activity Table
Applications in Pharmaceutical Development
This compound serves as an important intermediate in the synthesis of various pharmaceuticals aimed at treating pain and inflammation . Its structural characteristics allow for modifications that can enhance efficacy and reduce side effects.
Q & A
Q. What are the validated synthetic routes for 7-Oxa-3λ⁶-thiabicyclo[4.1.0]heptane-3,3-dione?
The compound can be synthesized via cycloaddition reactions involving sulfur-containing precursors. For example, reactions between thiophenol derivatives and bicyclic epoxides under photolytic conditions yield sulfur-incorporated bicyclic structures (see analogous methods in ). Key steps include:
- Photolysis of benzene solutions containing thiophenol and bicyclic epoxide precursors.
- Isolation of products via fractional distillation to separate disulfide and sulfide derivatives.
- Characterization using ¹H NMR and ¹³C NMR to confirm regioselectivity and stereochemistry .
Q. How can the structural identity of this compound be confirmed experimentally?
Use a combination of spectroscopic techniques:
- ¹H NMR : Look for deshielded protons adjacent to sulfur and oxygen atoms (e.g., signals between δ 7.60–7.91 ppm for aromatic protons in related analogs) .
- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., m/z 658.9 [M+H]⁺ for structurally similar compounds) .
- X-ray crystallography : Resolve bicyclic geometry and bond angles, particularly the strained epoxide ring (analogous structures resolved in ) .
Q. What are the stability considerations for this compound under laboratory conditions?
- Thermal stability : Avoid heating above 150°C due to potential ring-opening reactions.
- Photolytic sensitivity : Store in amber vials to prevent undesired radical-mediated rearrangements (observed in thiophenol reactions under light) .
- Moisture sensitivity : Use anhydrous solvents in synthetic steps to prevent hydrolysis of the dione moiety .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the sulfur atom in this compound?
The sulfur atom exhibits nucleophilic behavior under acidic conditions but participates in radical reactions under photolysis. For example:
- Acid-catalyzed reactions : Thiophenol attacks peripheral bicyclobutane bonds, forming sulfide derivatives .
- Radical pathways : Central bond cleavage dominates under photolytic conditions, leading to disulfide byproducts. Computational studies (e.g., DFT) can model charge distribution to predict reactivity .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
Discrepancies in yields (e.g., 32% in vs. >70% in other analogs) may arise from:
- Impurity of starting materials : Use HPLC-purified precursors.
- Side reactions : Optimize reaction time and light intensity to minimize photodegradation of disulfides .
- Scale-dependent effects : Pilot small-scale reactions (<1 mmol) before scaling up.
Q. What methodologies are recommended for analyzing its potential as a pharmacophore in drug design?
- Molecular docking : Screen against target proteins (e.g., bacterial enzymes) using software like AutoDock Vina.
- In vitro bioassays : Evaluate antibacterial activity via minimum inhibitory concentration (MIC) assays (e.g., Staphylococcus aureus MIC = 2–4 µg/mL for chromium(III) complexes of related bicyclic compounds) .
- ADMET profiling : Assess solubility and metabolic stability using HPLC and microsomal assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
